![molecular formula C14H13BrClNO B2477071 4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol CAS No. 1538798-16-1](/img/structure/B2477071.png)
4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol” is a chemical compound with the linear formula C18H19BrClN3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol” can be represented by the linear formula C18H19BrClN3O . The molecular weight of this compound is 408.729 .Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : This compound has been synthesized in various studies, often involving reactions with other chemicals under specific conditions. For instance, Sun Ducheng synthesized derivatives of this compound through reactions involving 5-bromosalicylaldehyde and 4,5-dinirto-1,2-diaminephenylene, leading to products that can undergo further conversion under certain conditions (Sun Ducheng, 2012).
Structural Analysis : Studies have focused on determining the crystal structure of derivatives of 4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol, revealing insights into their molecular geometry and bonding. This has been achieved through methods like X-ray diffraction and spectral analyses (Wang, Nong, Sht, Qi, 2008; A. D. Khalaji et al., 2017).
Electrochemical and Magnetic Properties : Research has explored the electrochemical behavior and magnetic interactions in compounds containing 4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol. This includes studies on phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands containing this compound, providing insights into their electrochemical and magnetic behaviors (P. Amudha, M. Thirumavalavan, M. Kandaswamy, 1999).
Biological Evaluation and Interaction Studies
Antimicrobial and Antidiabetic Activities : Studies have evaluated the antimicrobial and antidiabetic activities of derivatives of this compound. These activities include broad-spectrum antimicrobial effects against various bacterial and fungal strains and significant inhibition of enzymes relevant to diabetes (Bushra Rafique et al., 2022).
DNA Interaction Studies : Research has also focused on the interaction of these compounds with DNA, which is crucial for understanding their potential as anticancer agents. This includes studies on the binding affinity and mode of interaction with human DNA, which can help in the development of new therapeutic agents (Bushra Rafique et al., 2022).
Potential Applications in Photodynamic Therapy
- Photosensitizer Properties : Certain derivatives of 4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol have been found to exhibit properties useful in photodynamic therapy, such as high singlet oxygen quantum yield. This suggests their potential application in cancer treatment through photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Miscellaneous Applications
Catalase-like Activity : Complexes involving this compound have shown catalase-like activity, useful in biochemical applications. This activity involves the disproportionation of hydrogen peroxide into water and oxygen, a key reaction in many biological processes (Chikako Higuchi et al., 1994).
Urease Inhibitory and Antioxidant Potential : There is evidence of urease inhibitory activity and antioxidant potential in certain Schiff base compounds derived from 4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol, suggesting their application in medicinal and agricultural fields (Abida Zulfiqar et al., 2020).
properties
IUPAC Name |
4-bromo-2-[[(4-chlorophenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c15-12-3-6-14(18)11(7-12)9-17-8-10-1-4-13(16)5-2-10/h1-7,17-18H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFWQEDMPFUNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=C(C=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

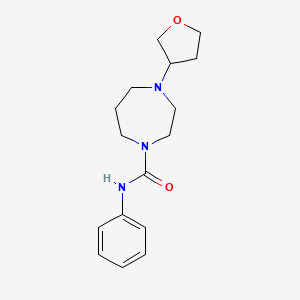
![3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B2476989.png)
![8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione](/img/no-structure.png)
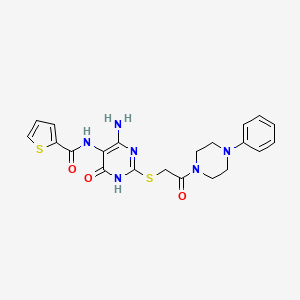
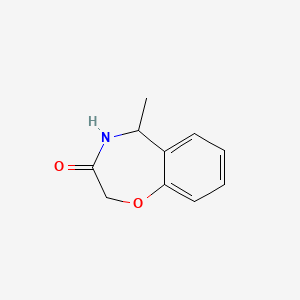
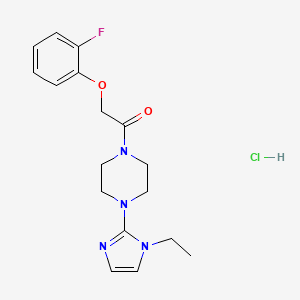
![2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2476997.png)
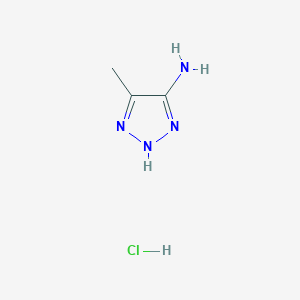
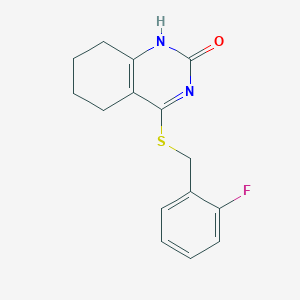
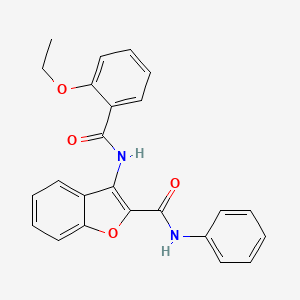
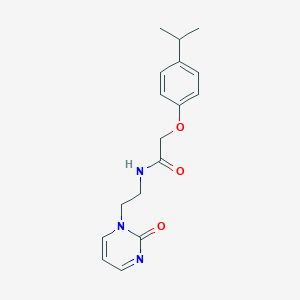
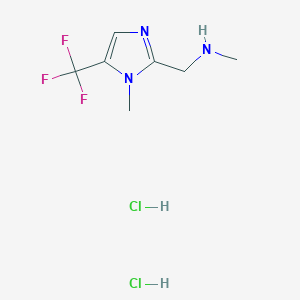
![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)